[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

Catalog No.
S3279705
CAS No.
1892828-50-0
M.F
C8H6F4O2S
M. Wt
242.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Trifluoromethyl)phenyl]methanesulfonyl fluorid...

CAS Number

1892828-50-0

Product Name

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

IUPAC Name

[3-(trifluoromethyl)phenyl]methanesulfonyl fluoride

Molecular Formula

C8H6F4O2S

Molecular Weight

242.19

InChI

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2

InChI Key

VKMYOGFULCPIJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)F

Solubility

not available

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a methanesulfonyl fluoride functional group. Its molecular formula is C8H8F3O2S, and it is known for its unique properties due to the trifluoromethyl substituent, which significantly influences its reactivity and biological interactions.

The potential mechanism of action of TMPSF lies in its interaction with the enzyme acetylcholinesterase (AChE). AChE is crucial for nerve impulse transmission in the brain. In Alzheimer's disease, AChE activity is reduced, leading to cognitive decline. Studies suggest TMPSF may inhibit AChE, potentially improving cognitive function []. However, the specific mechanism and its effectiveness require further investigation.

  • TMPSF is likely a hazardous compound due to the presence of the sulfonyl fluoride group.
  • Suppliers list safety information including signal words (Danger) and hazard statements for acute toxicity (dermal, inhalation, ingestion) and skin corrosion [].
  • Specific data on toxicity or other hazards is not available in open-source scientific literature.

Please note:

  • The information on TMPSF is limited, and further research is necessary to understand its properties and potential applications fully.
  • Due to potential hazards, TMPSF should only be handled by trained professionals in a well-equipped laboratory setting.
Typical of sulfonyl fluorides. Notably:

  • Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom.
  • Hydrolysis: In the presence of water or alcohols, [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride can hydrolyze to form corresponding sulfonic acids or esters.
  • Formation of Sulfonamides: It can react with amines to form sulfonamides, which are useful in medicinal chemistry.

This compound exhibits notable biological activity, primarily as an irreversible inhibitor of certain enzymes.

  • Acetylcholinesterase Inhibition: Similar to methanesulfonyl fluoride, it acts as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission .
  • Potential Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by interfering with cellular signaling pathways.

Several methods exist for synthesizing [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride:

  • Direct Fluorination: The trifluoromethyl group can be introduced through direct fluorination of phenylmethanesulfonyl chloride using fluorinating agents.
  • Sulfonation Reactions: Starting from phenol derivatives, sulfonation can be performed followed by fluorination to yield the final product.
  • Reactions with Fluorosulfuric Acid: The reaction of phenols with fluorosulfuric acid can also lead to the formation of sulfonyl fluorides.

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride has various applications:

  • In Organic Synthesis: It serves as a versatile reagent for introducing sulfonyl groups into organic molecules.
  • In Pharmaceutical Development: Its role as an acetylcholinesterase inhibitor makes it valuable in developing treatments for neurodegenerative diseases.
  • As a Chemical Probe: It is used in biochemical research to study enzyme mechanisms and interactions.

Research indicates that [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride interacts with various biological targets:

  • Enzyme Binding Studies: Studies have shown that it binds irreversibly to acetylcholinesterase, leading to prolonged effects on neurotransmission.
  • Cellular Uptake Mechanisms: Investigations into how this compound enters cells reveal potential pathways that could be exploited for drug delivery systems.

Several compounds share structural similarities with [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylmethanesulfonyl fluorideLacks trifluoromethyl groupCommonly used as a protease inhibitor
3-(Trifluoromethyl)anilineContains aniline structure instead of sulfonamideExhibits different reactivity due to amine group
Methanesulfonyl fluorideBasic structure similar without trifluoromethyl groupActs similarly as an enzyme inhibitor

The uniqueness of [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride lies in its trifluoromethyl substituent, which enhances lipophilicity and alters biological activity compared to other similar compounds.

XLogP3

2.8

Dates

Modify: 2023-08-19

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